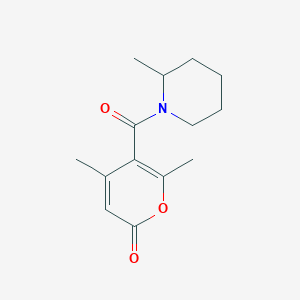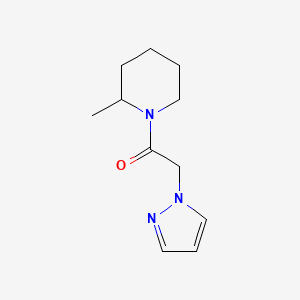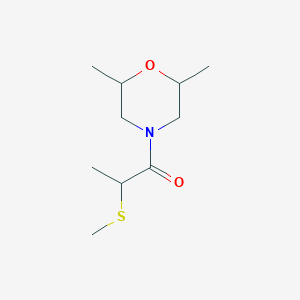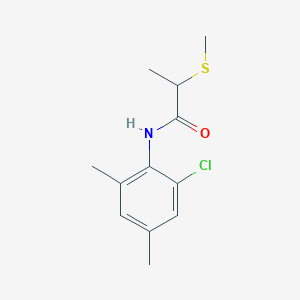
N-(2-methylcyclohexyl)-2-pyrazol-1-ylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylcyclohexyl)-2-pyrazol-1-ylpropanamide, also known as JNJ-193, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a small molecule inhibitor of the protein kinase B-Raf, which is involved in the regulation of cell growth and proliferation.
Mecanismo De Acción
N-(2-methylcyclohexyl)-2-pyrazol-1-ylpropanamide is a selective inhibitor of B-Raf kinase activity. It binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream targets in the MAPK/ERK signaling pathway. This results in the inhibition of cell growth and proliferation, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-(2-methylcyclohexyl)-2-pyrazol-1-ylpropanamide is highly selective for B-Raf kinase activity, with minimal off-target effects on other kinases. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. In addition, N-(2-methylcyclohexyl)-2-pyrazol-1-ylpropanamide has been shown to induce autophagy in cancer cells, which may contribute to its anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-methylcyclohexyl)-2-pyrazol-1-ylpropanamide in lab experiments is its high selectivity for B-Raf kinase activity. This makes it a useful tool for studying the role of B-Raf in cancer and other diseases. However, one limitation of using this compound is its relatively low potency compared to other B-Raf inhibitors, which may require higher concentrations for effective inhibition.
Direcciones Futuras
There are several potential future directions for the research and development of N-(2-methylcyclohexyl)-2-pyrazol-1-ylpropanamide. One area of interest is the development of more potent and selective B-Raf inhibitors based on the structure of this compound. In addition, there is ongoing research into the use of B-Raf inhibitors in combination with other targeted therapies for the treatment of cancer. Finally, the role of B-Raf in other diseases, such as cardiovascular disease and neurodegenerative disorders, is an area of active investigation.
Métodos De Síntesis
The synthesis of N-(2-methylcyclohexyl)-2-pyrazol-1-ylpropanamide involves the reaction of 2-methylcyclohexanone with hydrazine hydrate to form 2-methylcyclohexyl hydrazine. This intermediate is then reacted with 2-bromo-1-(4-methylphenyl)propan-1-one to form the final product. The synthesis of this compound has been reported in several scientific publications, including the Journal of Medicinal Chemistry and Organic Letters.
Aplicaciones Científicas De Investigación
N-(2-methylcyclohexyl)-2-pyrazol-1-ylpropanamide has been extensively studied for its potential applications in cancer research. The protein kinase B-Raf is a key regulator of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer cells. Inhibition of B-Raf has been shown to be an effective strategy for the treatment of several types of cancer, including melanoma and thyroid cancer.
Propiedades
IUPAC Name |
N-(2-methylcyclohexyl)-2-pyrazol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-10-6-3-4-7-12(10)15-13(17)11(2)16-9-5-8-14-16/h5,8-12H,3-4,6-7H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPKOVXGEYVTHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(C)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylcyclohexyl)-2-pyrazol-1-ylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Cyclohex-3-en-1-yl-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510895.png)


![1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(4-methylphenyl)urea](/img/structure/B7510909.png)
![(2-Methylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510921.png)

![N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7510937.png)
